
1-(tert-Butyl)-3-(4,5-dihydrothiazol-2-yl)-2-(2-methylquinolin-4-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyl)-3-(4,5-dihydrothiazol-2-yl)-2-(2-methylquinolin-4-yl)guanidine is a complex organic compound that features a guanidine group, a thiazole ring, and a quinoline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-3-(4,5-dihydrothiazol-2-yl)-2-(2-methylquinolin-4-yl)guanidine typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the thiazole ring: Starting from appropriate precursors such as α-haloketones and thiourea.
Quinoline synthesis: Using methods like the Skraup synthesis or Friedländer synthesis.
Guanidine introduction: Reacting the intermediate compounds with guanidine derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(tert-Butyl)-3-(4,5-dihydrothiazol-2-yl)-2-(2-methylquinolin-4-yl)guanidine can undergo various chemical reactions, including:
Oxidation: Potentially forming N-oxides or sulfoxides.
Reduction: Reducing the quinoline or thiazole rings.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: Using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Using halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to partially or fully reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyl)-3-(4,5-dihydrothiazol-2-yl)-2-(2-methylquinolin-4-yl)guanidine could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(tert-Butyl)-3-(4,5-dihydrothiazol-2-yl)-2-(2-methylquinolin-4-yl)guanidine would depend on its specific biological target. It might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(tert-Butyl)-3-(4,5-dihydrothiazol-2-yl)-2-(quinolin-4-yl)guanidine: Lacks the methyl group on the quinoline ring.
1-(tert-Butyl)-3-(thiazol-2-yl)-2-(2-methylquinolin-4-yl)guanidine: Lacks the dihydrothiazole ring.
Uniqueness
1-(tert-Butyl)-3-(4,5-dihydrothiazol-2-yl)-2-(2-methylquinolin-4-yl)guanidine is unique due to the presence of both the dihydrothiazole and quinoline rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C18H23N5S |
|---|---|
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
2-tert-butyl-1-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2-methylquinolin-4-yl)guanidine |
InChI |
InChI=1S/C18H23N5S/c1-12-11-15(13-7-5-6-8-14(13)20-12)21-16(23-18(2,3)4)22-17-19-9-10-24-17/h5-8,11H,9-10H2,1-4H3,(H2,19,20,21,22,23) |
InChI-Schlüssel |
IUAGJIRNZCZPPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC(C)(C)C)NC3=NCCS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


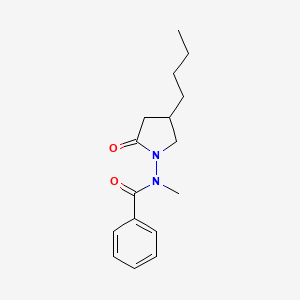
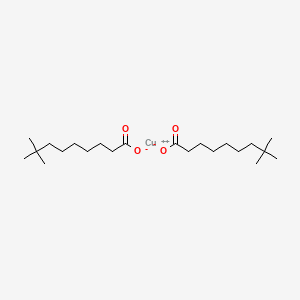
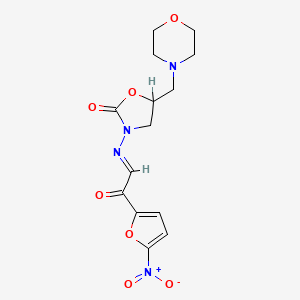
![Furo[3,4-e][1,2]benzoxazole](/img/structure/B12901095.png)
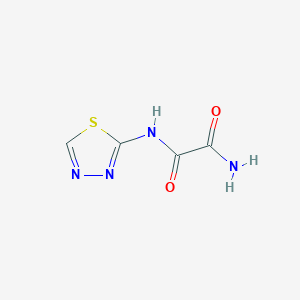
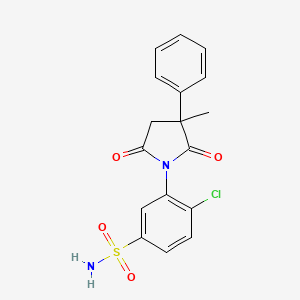
![3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12901109.png)
![Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine](/img/structure/B12901130.png)
![1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B12901134.png)
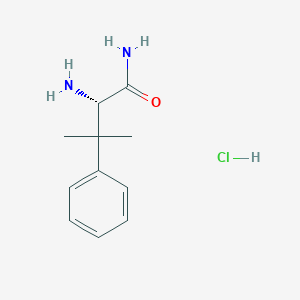
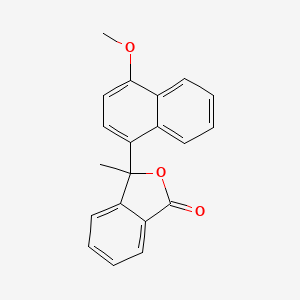

![N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide](/img/structure/B12901172.png)
![4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12901187.png)
